REACTION_CXSMILES
|
[P:1]([O:6][CH3:7])([O:4][CH3:5])[O:2]C.[C:8](Cl)(=[O:10])[CH3:9]>>[C:8]([P:1](=[O:2])([O:6][CH3:7])[O:4][CH3:5])(=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
57.1 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 5° C
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled through a 12-inch Vigeraux column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)P(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.87 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |